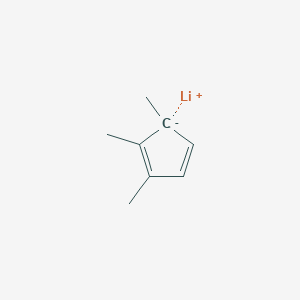
lithium;1,2,5-trimethylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1,2,5-trimethylcyclopenta-1,3-diene is an organometallic compound that features a lithium ion coordinated to a 1,2,5-trimethylcyclopenta-1,3-diene ligand. This compound is part of the broader class of cyclopentadienyl complexes, which are known for their stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,2,5-trimethylcyclopenta-1,3-diene typically involves the reaction of 1,2,5-trimethylcyclopenta-1,3-diene with a lithium reagent. One common method is the reaction of the diene with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Lithium;1,2,5-trimethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different organometallic species.
Substitution: The lithium ion can be substituted with other metal ions, leading to the formation of new complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Transition metal halides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various metallocenes and substituted cyclopentadienyl complexes, which are valuable in catalysis and materials science .
Scientific Research Applications
Lithium;1,2,5-trimethylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of metallocenes and other organometallic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the production of catalysts and advanced materials
Mechanism of Action
The mechanism by which lithium;1,2,5-trimethylcyclopenta-1,3-diene exerts its effects involves the coordination of the lithium ion to the diene ligand. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved include interactions with other metal ions and organic molecules, leading to the formation of new complexes and materials .
Comparison with Similar Compounds
Similar Compounds
Lithium cyclopentadienide: Similar in structure but lacks the methyl groups on the cyclopentadiene ring.
2,5,5-trimethylcyclopenta-1,3-diene: Similar diene structure but without the lithium ion
Uniqueness
Lithium;1,2,5-trimethylcyclopenta-1,3-diene is unique due to the presence of both the lithium ion and the 1,2,5-trimethylcyclopenta-1,3-diene ligand. This combination imparts specific chemical properties that make it valuable in various applications, particularly in the synthesis of organometallic compounds and catalysts .
Properties
CAS No. |
119388-53-3 |
|---|---|
Molecular Formula |
C8H11Li |
Molecular Weight |
114.1 g/mol |
IUPAC Name |
lithium;1,2,5-trimethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C8H11.Li/c1-6-4-5-7(2)8(6)3;/h4-5H,1-3H3;/q-1;+1 |
InChI Key |
GMUBONBSIDPLGL-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[C-]1C=CC(=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















